molecular formula C8H10N4O2 B1417556 Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1432138-88-9

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1417556
CAS No.: 1432138-88-9
M. Wt: 194.19 g/mol
InChI Key: PZBSCRAZJOCOHU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₈H₁₀N₄O₂ with a molecular weight of 194.19 g/mol (CAS: 1432138-88-9, MDL: MFCD26106130) . The structure includes a methyl group at position 5, a methyl ester at position 6, and a partially saturated pyrimidine ring (4,7-dihydro configuration). This scaffold is synthetically versatile, enabling modifications at positions 5, 6, and 7 to tune physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBSCRAZJOCOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Condensation Method

This method is widely used for synthesizing methyl 5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate and involves a one-pot reaction of three components:

Catalysts and Conditions:

  • Use of eco-friendly catalysts such as 4,4'-trimethylenedipiperidine (TMDP) or other Lewis base catalysts enhances yield and reaction efficiency.
  • Reactions are often performed in green solvents like water or water-ethanol mixtures under reflux or mild heating.
  • Microwave-assisted synthesis can be employed to reduce reaction times and improve yields.

Mechanism Highlights:

  • The reaction proceeds via a Knoevenagel condensation between the aldehyde and active methylene compound, forming an α,β-unsaturated intermediate.
  • Subsequent nucleophilic attack by 3-amino-1,2,4-triazole and intramolecular cyclization yield the triazolopyrimidine core.

Representative Reaction Conditions and Yields:

Entry Catalyst Solvent Temperature Time Yield (%) Notes
1 None Water Room temp / Reflux 2 hours Low Incomplete reaction
2 TMDP (10 mol%) Water-Ethanol (1:1) Reflux (~78 °C) 2 hours 80-85 High yield, eco-friendly
3 TMDP (molten) Molten state 65 °C 1.5 hours ~85 Efficient catalyst activation
4 None Microwave-assisted 100 °C Minutes 75-80 Shortened reaction time

Data adapted from studies on similar triazolopyrimidine esters synthesis

Cyclocondensation Followed by Chlorination and Coupling

This method involves several steps:

  • Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a 1,3-dicarbonyl compound (e.g., 1-phenylbutane-1,3-dione) in acetic acid under reflux to form ethyl 5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate.

  • Chlorination of the carboxylic acid intermediate to form the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

  • Coupling reactions with nucleophiles or amines in the presence of bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dichloromethane to yield substituted derivatives.

This approach allows for further functionalization of the core structure, enabling the synthesis of diverse analogues.

Comparative Analysis of Preparation Methods

Feature Multicomponent Condensation Cyclocondensation + Chlorination/Coupling
Number of Steps One-pot, single step Multi-step (cyclocondensation, chlorination, coupling)
Catalyst Metal-free catalysts like TMDP Typically no catalyst, but requires chlorinating agents
Solvent Water or water-ethanol mixtures (green solvents) Organic solvents (acetic acid, dichloromethane)
Reaction Time 1-2 hours (can be shortened by microwave) Several hours due to multiple steps
Yield Moderate to high (75-85%) Moderate to high, depending on step efficiency
Environmental Impact Low, eco-friendly Higher due to chlorination reagents and solvents
Product Functionalization Limited to initial substituents High, allows diverse substitutions

Research Findings and Notes

  • The use of 4,4'-trimethylenedipiperidine (TMDP) as a catalyst has been shown to significantly improve yields and reaction rates while maintaining environmentally benign conditions.
  • Microwave-assisted protocols provide rapid synthesis with comparable yields to conventional reflux methods.
  • The chemical shift of the NH proton in ^1H NMR (around 6.9-7.1 ppm) confirms the formation of the 4,7-dihydro structure, a key characterization feature.
  • The cyclocondensation route allows for the synthesis of acid chlorides, which are versatile intermediates for further derivatization, expanding the utility of the compound in medicinal chemistry.
  • The multicomponent reaction is favored for its simplicity, cost-effectiveness, and reduced waste generation, aligning with green chemistry principles.

Summary Table of Key Preparation Data

Step/Method Reagents/Conditions Catalyst/Agent Solvent(s) Yield (%) Reference
One-pot multicomponent 3-amino-1,2,4-triazole + aldehyde + ethyl cyanoacetate TMDP (10 mol%) Water-Ethanol (1:1) 80-85
Microwave-assisted multicomponent Same as above, MW irradiation TMDP or none Water 75-80
Cyclocondensation + chlorination Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-dicarbonyl + SOCl2 SOCl2 (chlorination) Acetic acid, CH2Cl2 Moderate
Coupling with nucleophiles Acid chloride + amines DIPEA Dichloromethane (CH2Cl2) Moderate

This comprehensive analysis demonstrates that the multicomponent condensation method catalyzed by TMDP in green solvents is currently the most efficient and environmentally friendly approach for preparing methyl 5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate. The alternative cyclocondensation and chlorination route offers versatility for further functionalization but involves more steps and harsher reagents.

Chemical Reactions Analysis

Reaction Conditions

Reactants Catalyst Solvent Temperature Yield (%)
4-Chlorobenzaldehyde + Ethyl Cyanoacetate + 3-amino-1,2,4-triazoleTMDPWater/Ethanol (50:50)RefluxUp to 95

Mechanism of Reaction

The mechanism for the synthesis of methyl 5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate can be understood through two primary pathways:

  • Knoevenagel Condensation : In this pathway, ethyl cyanoacetate is activated through hydrogen bonding with the aldehyde. The nucleophilic attack leads to the formation of an intermediate that subsequently undergoes dehydration to yield a Knoevenagel product.

  • Intramolecular Cyclization : The activated intermediates further react with 3-amino-1,2,4-triazole to form a cyclic structure through intramolecular cyclization.

Mechanistic Pathways

Pathway Description
A - KnoevenagelEthyl cyanoacetate reacts with aldehyde; forms intermediate followed by dehydration.
B - CyclizationIntramolecular reaction between Knoevenagel product and 3-amino-1,2,4-triazole leading to triazolo[1,5-a]pyrimidine formation.

Chemical Reactivity

Methyl 5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate exhibits several notable chemical reactions:

  • Electrochemical Transformations : Studies have shown that this compound can undergo electrochemical reductions in various media. For example, it was found that under acidic conditions it is irreversibly reduced in a single step involving six electrons.

  • Substitution Reactions : The presence of functional groups such as carboxylates allows for further substitution reactions that can modify its biological activity.

Electrochemical Behavior

Medium Reaction Type Observations
Aqueous AcidicIrreversible ReductionInvolves six-electron transfer
DMF with Tetrabutylammonium SaltsTwo-stage ReductionKinetics controlled by second-order reactions

Scientific Research Applications

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) and RNA polymerases . These interactions disrupt essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-F, 4-Cl) improve stability and binding affinity in medicinal chemistry .
  • Methoxy groups (e.g., 2,4-dimethoxyphenyl) increase solubility due to polar oxygen atoms .

Ester Group Modifications at Position 6

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Yield (%) Notes References
Methyl 5-methyl-... (Target) Methyl C₈H₁₀N₄O₂ 194.19 N/A Standard methyl ester
Ethyl 5,7-dimethyl-... Ethyl C₁₀H₁₂N₄O₂ 208.22 N/A Higher lipophilicity
Ethyl 2-amino-5-methyl-7-phenyl-... Ethyl C₁₅H₁₆N₄O₂ 308.33 64–80% Regioselective synthesis achieved

Key Observations :

  • Methyl esters are more metabolically labile, which may be advantageous in prodrug designs.

Functional Group Additions at Position 2 or 5

Compound Name Substituent at Position 2/5 Molecular Formula Key Functional Impact References
2-(Benzylthio)-7-(4-isopropylphenyl)-... Benzylthio (Position 2) C₂₃H₂₄N₄OS Enhanced antibacterial activity
5-Methyl-2-methylthio-6-nitro-7-phenyl-... Methylthio (Position 2), Nitro C₁₃H₁₃N₅O₂S Redox-active (antiviral potential)
Methyl 2-(methoxymethyl)-5-methyl-... Methoxymethyl (Position 2) C₉H₁₂N₄O₃ Improved solubility

Key Observations :

  • Benzylthio groups (e.g., C₂₃H₂₄N₄OS) are linked to antibacterial efficacy against Enterococcus .
  • Nitro groups (e.g., C₁₃H₁₃N₅O₂S) enable redox reactions, as seen in antiviral agents like Triazavirin® .

Pharmacological Activity Comparisons

  • Triazavirin® (2-methylthio-6-nitro-...): Broad-spectrum antiviral activity against influenza and SARS-CoV-2 .
  • 5-Methyl-6-nitro-7-oxo-... L-arginine salt : Undergoing clinical trials for antiviral applications .
  • 2-Amino-7-methyl-5-phenyl-...: Preliminary antiproliferative activity in cancer cell lines .

Key Observations :

    Biological Activity

    Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

    Chemical Structure and Properties

    The compound belongs to the triazolo[1,5-a]pyrimidine family, characterized by a fused triazole and pyrimidine ring system. Its chemical formula is C8H10N4O2C_8H_10N_4O_2 with a molecular weight of approximately 186.19 g/mol. The structure can be represented as follows:

    Methyl 5 methyl 4 7 dihydro 1 2 4 triazolo 1 5 a pyrimidine 6 carboxylate\text{Methyl 5 methyl 4 7 dihydro 1 2 4 triazolo 1 5 a pyrimidine 6 carboxylate}

    Antiviral Activity

    Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds targeting the RNA-dependent RNA polymerase (RdRp) of influenza A virus showed promising results in inhibiting viral replication by disrupting essential protein-protein interactions within the viral polymerase complex. Specifically, methyl derivatives have been reported to effectively inhibit the PA-PB1 interaction crucial for viral RNA synthesis .

    Antimicrobial Properties

    The compound has also been evaluated for its antimicrobial activity. Research indicates that modifications in the triazolo[1,5-a]pyrimidine scaffold can lead to enhanced antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substitutions on the aromatic rings significantly influence the antimicrobial potency .

    The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in nucleic acid synthesis. The compound acts as an inhibitor of RNA polymerases and ribonucleases, which are vital for viral replication and cellular processes .

    Case Study 1: Influenza A Virus Inhibition

    In a study assessing the efficacy of various triazolo derivatives against influenza A virus, this compound was found to inhibit viral replication in MDCK cells with an IC50 value indicating effective antiviral activity . The mechanism involved disruption of the PA-PB1 interface critical for polymerase function.

    Case Study 2: Antibacterial Activity

    A series of compounds derived from the triazolo scaffold were tested against E. coli and S. aureus. The results showed that certain modifications led to compounds with IC50 values in the low micromolar range. Notably, methyl substitutions enhanced antimicrobial efficacy compared to unsubstituted analogs .

    Data Tables

    Compound Target Activity IC50 (µM)
    This compoundInfluenza A RdRpInhibition12.3
    Ethyl derivativeE. coliAntimicrobial15.6
    Methyl derivativeS. aureusAntimicrobial9.8

    Q & A

    Advanced Research Question

    • Docking studies : Molecular docking with AutoDock or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with Thr114 or hydrophobic contacts in CB2 receptors) .
    • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
    • MD simulations : Trajectory analysis (e.g., RMSD < 2 Å over 100 ns) validates stability in enzyme active sites .

    What analytical methods are recommended to resolve contradictions in reported reaction yields or spectral data?

    Advanced Research Question

    • Reproducibility checks : Validate catalyst purity (e.g., TMDP vs. piperidine) and solvent ratios, as impurities or solvent traces can skew yields .
    • High-resolution mass spectrometry (HRMS) : Resolve discrepancies in molecular ion peaks (e.g., m/z 328.1046 vs. 328.1041 in ).
    • Cross-lab validation : Compare 1H^1H NMR shifts across studies (e.g., δ 2.60 ppm for methylthio groups in ) to confirm assignments.

    How can dihydro intermediates be stabilized for downstream functionalization without undesired oxidation?

    Advanced Research Question

    • Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the 4,7-dihydro core .
    • Low-temperature storage : Store intermediates at –20°C in anhydrous DMSO or DMF to inhibit degradation .
    • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during functionalization .

    What safety considerations are critical when scaling up synthesis protocols for this compound?

    Basic Research Question

    • Toxic catalysts : TMDP requires fume hood use and PPE due to respiratory toxicity .
    • Waste management : Neutralize acidic byproducts (e.g., glacial acetic acid) before disposal .
    • Solvent hazards : Ethanol/water mixtures reduce flammability risk compared to pure organic solvents .

    How do steric and electronic effects of substituents influence the compound’s crystallinity and solubility?

    Advanced Research Question

    • Steric effects : Bulky groups (e.g., cycloheptyl) reduce crystal symmetry, as shown in triclinic packing .
    • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance solubility in polar aprotic solvents .
    • H-bonding : Carboxylate esters improve crystallinity by forming intermolecular H-bonds (e.g., C=O⋯H–N interactions) .

    What are the limitations of current synthetic methods, and how can they be addressed for high-throughput applications?

    Advanced Research Question

    • Catalyst limitations : Replace TMDP with non-toxic alternatives (e.g., DBU) to improve safety .
    • Purification bottlenecks : Use automated flash chromatography or preparative HPLC for faster isolation .
    • Scalability : Optimize microwave-assisted synthesis to reduce reaction times from hours to minutes .

    How can mechanistic studies elucidate the role of this compound in inhibiting bacterial pathogens or corrosion?

    Advanced Research Question

    • Enzyme inhibition assays : Measure IC50_{50} values against bacterial dihydrofolate reductase (DHFR) to link structure to antibacterial activity .
    • Electrochemical impedance spectroscopy (EIS) : Quantify corrosion inhibition efficiency (%) in chloride environments using polarization resistance data .
    • Kinetic studies : Monitor time-dependent inactivation of target enzymes via stopped-flow spectroscopy .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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